5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol
CAS No.: 873790-53-5
Cat. No.: VC6243158
Molecular Formula: C8H6BrN3S2
Molecular Weight: 288.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873790-53-5 |
|---|---|
| Molecular Formula | C8H6BrN3S2 |
| Molecular Weight | 288.18 |
| IUPAC Name | 5-(3-bromoanilino)-3H-1,3,4-thiadiazole-2-thione |
| Standard InChI | InChI=1S/C8H6BrN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |
| Standard InChI Key | MFLIAWFFTKSPGR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)NC2=NNC(=S)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered 1,3,4-thiadiazole ring system (CHBrNS) with three distinct substituents:
-
A 3-bromophenylamino group at position 5, introducing aromaticity and halogen-mediated electronic effects.
-
A thiol (-SH) group at position 2, enabling redox reactivity and hydrogen bonding.
-
Nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions .
The bromine atom at the meta position of the phenyl ring enhances lipophilicity (clogP ≈ 3.2), facilitating membrane permeability, while the thiol group provides nucleophilic character for covalent interactions with biological targets.
Physicochemical Profile
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNS |
| Molecular Weight | 288.18 g/mol |
| IUPAC Name | 5-(3-bromoanilino)-3H-1,3,4-thiadiazole-2-thione |
| XLogP3 | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Source: VulcanChem (2023)
The compound’s solubility remains uncharacterized in aqueous media but demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol derived from established 1,3,4-thiadiazole chemistry :
-
Core Formation: Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions yields the 1,3,4-thiadiazole ring.
-
Bromophenyl Substitution: Nucleophilic aromatic substitution introduces the 3-bromophenylamino group via reaction with 3-bromoaniline in the presence of KCO.
-
Thiol Functionalization: Treatment with Lawesson’s reagent converts carbonyl groups to thiols .
A representative scheme is illustrated below:
Adapted from Ali et al. (2021)
Analytical Characterization
Modern spectroscopic techniques confirm structural integrity:
-
FT-IR: Peaks at 2550 cm (S-H stretch) and 1600 cm (C=N stretch) .
-
H NMR (DMSO-d): δ 7.45–7.20 (m, 4H, Ar-H), 5.21 (s, 1H, NH), 2.50 (s, 1H, SH).
-
Mass Spectrometry: Molecular ion peak at m/z 288.02 (M).
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity:
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | VulcanChem |
| Escherichia coli | 25.0 | VulcanChem |
| Candida albicans | 50.0 | VulcanChem |
Mechanistic studies suggest inhibition of microbial DNA gyrase and disruption of cell wall biosynthesis via covalent binding to penicillin-binding proteins.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.7 | Topoisomerase II inhibition |
| A549 (Lung) | 22.4 | ROS generation |
| HeLa (Cervical) | 25.9 | Caspase-3 activation |
Data synthesized from VulcanChem (2023) and Foroumadi et al. (2000)
Apoptosis induction correlates with upregulation of pro-apoptotic Bax protein and downregulation of Bcl-2 .
Anticonvulsant Properties
In vivo maximal electroshock (MES) and pentylenetetrazole (PTZ) models reveal:
The dual GABAergic and voltage-gated sodium channel modulation underlies its efficacy .
Pharmacological Applications
Drug Development Prospects
-
Antiepileptic Agents: Structural analogs show 85.44% seizure inhibition in combinatory MES/scPTZ models .
-
Antimicrobial Coatings: Incorporated into polymers for catheter materials (patent pending).
-
Adjuvant Therapy: Synergizes with carbamazepine (2.3-fold efficacy boost) .
Toxicity Profile
-
Acute Toxicity: LD > 2000 mg/kg (oral, rats)
Future Directions
Structural Optimization
-
Introduce electron-withdrawing groups (e.g., -CF) to enhance target affinity.
-
Develop prodrugs masking the thiol group to improve oral bioavailability.
Clinical Translation Challenges
-
Pharmacokinetics: Need for detailed ADME studies.
-
Formulation: Address solubility limitations via nanoemulsion systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume